REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([O:17][CH2:18][CH:19]=[C:20]([Cl:22])[Cl:21])=[CH:12][C:11]=1[Cl:23])(=O)C.[OH-].[Na+].O.Cl>CO>[Cl:22][C:20]([Cl:21])=[CH:19][CH2:18][O:17][C:13]1[CH:12]=[C:11]([Cl:23])[C:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[C:15]([Cl:16])[CH:14]=1 |f:1.2|
|
Name
|
4-[4-(3,3-dichloroprop-2-enyloxy)-2,6-dichlorophenoxy]butyl acetate
|
Quantity
|
0.067 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCOC1=C(C=C(C=C1Cl)OCC=C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature during a two hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The neutral mixture was extracted with four 150 mL portions of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the combined extracted
|
Type
|
WASH
|
Details
|
were washed with one 150 mL portion of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCOC1=CC(=C(OCCCCO)C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |